![molecular formula C19H22N4O5S B2481143 5-({3-[(3-Tert-butyl-6-oxo-1,6-dihydropyridazin-1-yl)methyl]azetidin-1-yl}sulfonyl)-2,3-dihydro-1,3-benzoxazol-2-one CAS No. 2198228-62-3](/img/structure/B2481143.png)

5-({3-[(3-Tert-butyl-6-oxo-1,6-dihydropyridazin-1-yl)methyl]azetidin-1-yl}sulfonyl)-2,3-dihydro-1,3-benzoxazol-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to a class of chemicals that are synthesized for their unique chemical and physical properties, which are of interest in various fields, including medicinal chemistry, material science, and as potential intermediates for further chemical transformations.

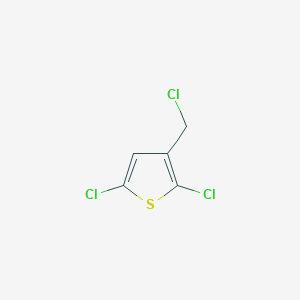

Synthesis Analysis

Synthesis of similar complex molecules often involves multi-step reactions, including the formation of azetidinone rings, dihydropyridazines, and sulfonyl-benzoxazolone frameworks. Techniques such as condensation reactions, ring-closure strategies, and the use of specific reagents for introducing sulfonyl groups are common. For instance, a method for synthesizing derivatives through reactions involving amino-heterocycles has been detailed by Kanno et al. (1991) in the context of creating tetrazole derivatives from dimethylformamide diethylacetal-prepared intermediates (H. Kanno, H. Yamaguchi, Y. Ichikawa, S. Isoda, 1991).

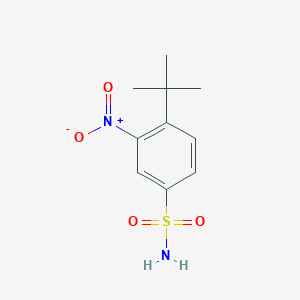

Molecular Structure Analysis

The molecular structure of such compounds is typically analyzed using X-ray crystallography, NMR (nuclear magnetic resonance), and IR (infrared spectroscopy) to determine the arrangement of atoms and the stereochemistry. The structure of similar molecules has been confirmed through these techniques, showcasing the complexity and precision required in the synthesis of these molecules.

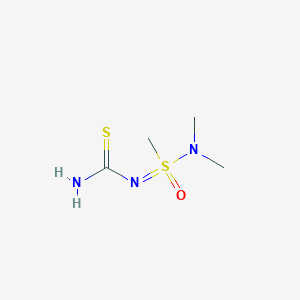

Chemical Reactions and Properties

These compounds can undergo various chemical reactions, including hydrolysis, reduction, and functional group transformations. Their reactivity is influenced by the presence of functional groups such as the azetidinone ring, sulfonyl group, and the dihydropyridazine moiety.

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystallinity, are crucial for understanding the compound's behavior in different environments and potential applications. These properties are often determined experimentally and are essential for the compound's practical use.

Chemical Properties Analysis

The chemical properties, including acidity/basicity, reactivity with other chemical agents, and stability under various conditions, are vital for the compound's application in synthesis and its potential biological activity. These properties can be assessed through experimental studies and computational predictions.

- Synthesis and in vitro antioxidant activity of novel derivatives by Yüksek et al. (2015), which discusses the synthesis and characterization of compounds with antioxidant properties (H. Yüksek, E. Koca, Ö. Gürsoy-Kol, O. Akyıldırım, M. Çelebier, 2015).

- Research on hydrohydrazination and hydroazidation of olefins by Waser et al. (2006), providing insights into reactions relevant for the synthesis of complex organic compounds (J. Waser, B. Gášpár, H. Nambu, E. Carreira, 2006).

Scientific Research Applications

Chemical Synthesis and Reactivity

5-({3-[(3-Tert-butyl-6-oxo-1,6-dihydropyridazin-1-yl)methyl]azetidin-1-yl}sulfonyl)-2,3-dihydro-1,3-benzoxazol-2-one is a compound that may have potential in the synthesis of complex molecules due to its structural components, such as azetidinone, pyridazinone, and benzoxazolone rings. Research on related molecules has shown advancements in the field of chemical synthesis, including the development of novel synthetic pathways involving hydrazines, azides, and azetidinones. These pathways allow for the creation of a broad range of functionalized molecules, serving as a basis for further exploration of similar compounds (Waser, Gášpár, Nambu, & Carreira, 2006).

Antimicrobial and Anti-inflammatory Properties

Compounds with structural similarities to this compound have been investigated for their potential antimicrobial and anti-inflammatory properties. For example, studies on indolyl azetidinones and derivatives from quinazolin-4(3H)-one revealed promising antimicrobial activities. These findings underscore the potential of such compounds in therapeutic applications, particularly in addressing bacterial infections and inflammation (Kalsi, Shrimali, Bhalla, & Barthwal, 1990); (Patel & Patel, 2011).

Potential in Drug Design

The chemical structure of this compound suggests its utility in the design and development of new pharmaceutical agents. The presence of azetidinone and benzoxazolone moieties, in particular, might offer a scaffold for the development of drugs with specific biological activities, including the modulation of enzymatic functions or receptor interactions. The exploration of such compounds can lead to innovative treatments for various diseases, benefiting from their unique chemical and pharmacological properties (Frigola, Vañó, Torrens, Gómez-Gomar, Ortega, & García‐Granda, 1995).

properties

IUPAC Name |

5-[3-[(3-tert-butyl-6-oxopyridazin-1-yl)methyl]azetidin-1-yl]sulfonyl-3H-1,3-benzoxazol-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N4O5S/c1-19(2,3)16-6-7-17(24)23(21-16)11-12-9-22(10-12)29(26,27)13-4-5-15-14(8-13)20-18(25)28-15/h4-8,12H,9-11H2,1-3H3,(H,20,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUKXXROICPOWEB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NN(C(=O)C=C1)CC2CN(C2)S(=O)(=O)C3=CC4=C(C=C3)OC(=O)N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N4O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,6-dimethylphenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2481061.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)acetamide](/img/structure/B2481064.png)

![N-(4-ethoxyphenyl)-2-(2-ethyl-6-(4-methylbenzyl)-5,7-dioxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B2481065.png)

![Methyl 2-amino-6-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4,5,6,7-tetrahydrothieno[2,3-C] pyridine](/img/structure/B2481072.png)

![Morpholin-4-yl-[3-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]pyrrolidin-1-yl]methanone](/img/structure/B2481075.png)

![N-[[3-Bromo-2-(2-methylsulfonylethoxy)phenyl]methyl]-2-chloro-N-methylpropanamide](/img/structure/B2481078.png)

![1-(2,6-difluorophenyl)-3-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}urea](/img/structure/B2481083.png)